N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 3,5-dimethylbenzamide moiety at position 4. The sulfonyl group enhances metabolic stability and binding affinity, while the dimethylbenzamide contributes to hydrophobic interactions with biological targets .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-12-17(2)14-19(13-16)24(28)26-21-7-10-23-18(15-21)4-3-11-27(23)31(29,30)22-8-5-20(25)6-9-22/h5-10,12-15H,3-4,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXAUJQSMMRXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide typically involves multiple steps, including:
Formation of the tetrahydroquinoline ring: : This can be achieved through catalytic hydrogenation of quinoline derivatives.
Introduction of the fluorobenzenesulfonyl group: : A sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base.
Attachment of the benzamide moiety: : Amidation reaction involving the tetrahydroquinoline derivative and 3,5-dimethylbenzoic acid or its activated ester.
Industrial Production Methods
For industrial-scale production, optimization of these steps is crucial. Catalytic hydrogenation can be performed in high-pressure reactors, while sulfonylation and amidation require careful control of temperature, solvents, and reaction times to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The tetrahydroquinoline ring can be oxidized to quinoline derivatives.
Reduction: : Specific parts of the molecule may undergo reduction under suitable conditions.
Substitution: : The compound can participate in various substitution reactions, especially on the benzamide ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or other strong oxidizing agents.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophilic and electrophilic reagents under appropriate conditions.
Major Products
The primary products depend on the type of reaction. For example, oxidation yields quinoline derivatives, while substitution may introduce different functional groups into the benzamide ring.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide has various research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored as a potential therapeutic agent due to its unique structure.
Industry: : Utilized in materials science for developing novel compounds with specific properties.
Mechanism of Action
The mechanism by which N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorobenzenesulfonyl and tetrahydroquinoline groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Role of Fluorination
- The 4-fluorobenzenesulfonyl group is a conserved feature across analogs, contributing to enhanced metabolic stability and target affinity via fluorine’s electronegativity and lipophilicity .
- Compounds with trifluoromethyl (e.g., ) or difluoro (e.g., ) substituents exhibit stronger target binding than non-fluorinated analogs, aligning with fluorine’s role in optimizing drug-receptor interactions.
Benzamide Modifications
Positional Effects
- Substitution at position 6 (target compound, ) versus position 7 (): Position 6 derivatives favor planar interactions with flat binding pockets (e.g., kinase active sites), while position 7 analogs may engage deeper hydrophobic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
